2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a solid substance that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrazole ring or the cyclopropane ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole ring but a different substituent, which can affect its chemical properties and applications.
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide: This compound has a pyrimidine ring instead of a cyclopropane ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the pyrazole and cyclopropane rings, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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